3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobicyclo[420]octa-1,3,5-trien-2-ol is a chemical compound with the molecular formula C8H7BrO It is a derivative of bicyclo[420]octa-1,3,5-triene, featuring a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method starts with the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent like dichloromethane at low temperatures to yield 3-bromobicyclo[4.2.0]octa-1,3,5-triene. The brominated product is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-one.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-trien-2-ol.
Substitution: Formation of 3-substituted bicyclo[4.2.0]octa-1,3,5-trien-2-ol derivatives.
Scientific Research Applications
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzocyclobutene
- 4-Bromo-1,2-dihydrobenzocyclobutene
Uniqueness
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is unique due to its bicyclic structure and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is a bicyclic organic compound notable for its unique structural features, including a bromine atom and a hydroxyl group. This compound has garnered interest in various fields of research due to its potential biological activities and reactivity patterns.
- Molecular Formula : C8H7Br
- Molecular Weight : 183.05 g/mol
- Physical State : Colorless to light yellow liquid
- Boiling Point : Approximately 119 °C at reduced pressure
- Melting Point : 94-97 °C (lit.)
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromine atom allows it to participate in nucleophilic substitution reactions, while the hydroxyl group enables further functionalization through esterification or etherification reactions .
Biological Activity
Preliminary studies indicate that compounds structurally similar to this compound may exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that halogenated compounds can display antimicrobial properties by interfering with microbial cell function.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular signaling cascades.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Type | Notable Features |
---|---|---|
Bicyclo[4.2.0]octa-1(6),2,4-triene | Bicyclic | Lacks bromine; used in polymer chemistry |
Benzocyclobutene | Aromatic Bicyclic | Known for polymerization properties |
4-Bromo-1,2-dihydrobenzocyclobutene | Bicyclic | Similar reactivity but different substituents |
7-Methylbicyclo[4.2.0]octa-1(6),2(7)-triene | Methylated Bicyclic | Exhibits distinct physical properties |
This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and application potential .
Properties
Molecular Formula |
C8H7BrO |
---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-2-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-5-1-3-6(5)8(7)10/h2,4,10H,1,3H2 |
InChI Key |
PBPOXXCHCSHEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.